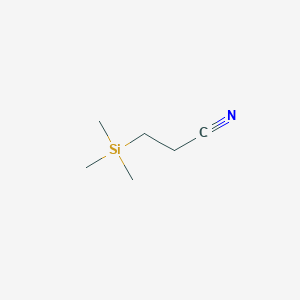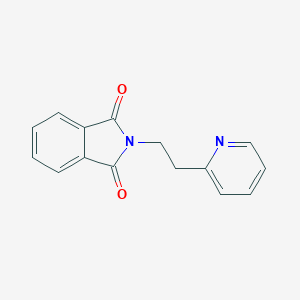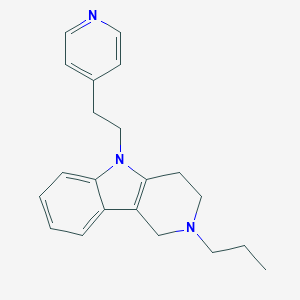
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)-, also known as YL-0919, is a novel compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)-.
作用機序
The exact mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- is not fully understood. However, studies have suggested that 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- exerts its therapeutic effects through various pathways. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. This pathway plays a crucial role in protecting cells from oxidative stress and inflammation. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to modulate the activity of various enzymes, including COX-2, iNOS, and MMPs, which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to have various biochemical and physiological effects. Studies have shown that 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- can reduce oxidative stress, inflammation, and cell proliferation. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to improve cognitive function and protect against neuronal damage. In cancer cells, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to induce apoptosis and suppress tumor growth.
実験室実験の利点と制限
One of the advantages of using 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- in lab experiments is its potential therapeutic applications in various diseases. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for drug development. However, there are also some limitations to using 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- in lab experiments. The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- is a multistep process that requires various chemical reagents and catalysts, which can be time-consuming and expensive. Additionally, the exact mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- is not fully understood, which can make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)-. One area of future research is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- and to optimize its therapeutic potential. Other future directions include the development of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- as a drug candidate for the treatment of various diseases and the exploration of its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- is a novel compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- is a multistep process that requires various chemical reagents and catalysts. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for drug development. However, there are also some limitations to using 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- in lab experiments, and further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- involves a multistep process that requires various chemical reagents and catalysts. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde to form an intermediate imine. The imine is then cyclized with an acid catalyst to form the final product, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)-. Other methods of synthesis include the Friedlander reaction and the Bischler-Napieralski reaction.
科学的研究の応用
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been extensively studied for its potential therapeutic applications in various diseases. Recent studies have shown that 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has anti-inflammatory, anti-cancer, and neuroprotective properties. Inflammation is a key factor in the development of many diseases, including cancer and neurodegenerative disorders. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation and prevent the progression of these diseases. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to induce apoptosis in cancer cells, which can lead to the suppression of tumor growth. In neurodegenerative disorders, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to protect against neuronal damage and improve cognitive function.
特性
CAS番号 |
16566-74-8 |
|---|---|
製品名 |
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- |
分子式 |
C21H25N3 |
分子量 |
319.4 g/mol |
IUPAC名 |
2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C21H25N3/c1-2-13-23-14-10-21-19(16-23)18-5-3-4-6-20(18)24(21)15-9-17-7-11-22-12-8-17/h3-8,11-12H,2,9-10,13-16H2,1H3 |
InChIキー |
VSKCOHCUZXDNBP-UHFFFAOYSA-N |
SMILES |
CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4 |
正規SMILES |
CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4 |
その他のCAS番号 |
16566-74-8 |
同義語 |
2,3,4,5-Tetrahydro-2-propyl-5-[2-(4-pyridyl)ethyl]-1H-pyrido[4,3-b]indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)
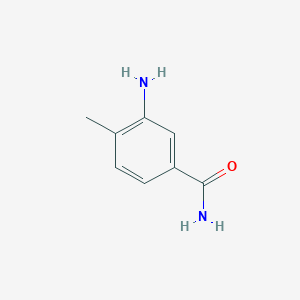


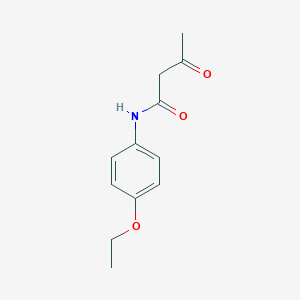




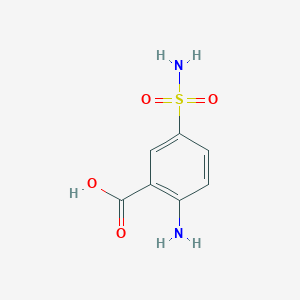

![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)
